Methyl 2,4-dichloroquinazoline-5-carboxylate

CAS No.: 152536-24-8

Cat. No.: VC2678818

Molecular Formula: C10H6Cl2N2O2

Molecular Weight: 257.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 152536-24-8 |

|---|---|

| Molecular Formula | C10H6Cl2N2O2 |

| Molecular Weight | 257.07 g/mol |

| IUPAC Name | methyl 2,4-dichloroquinazoline-5-carboxylate |

| Standard InChI | InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-3-2-4-6-7(5)8(11)14-10(12)13-6/h2-4H,1H3 |

| Standard InChI Key | BTUGFFKTTXXJHJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C2C(=CC=C1)N=C(N=C2Cl)Cl |

| Canonical SMILES | COC(=O)C1=C2C(=CC=C1)N=C(N=C2Cl)Cl |

Introduction

Chemical Identity and Physical Properties

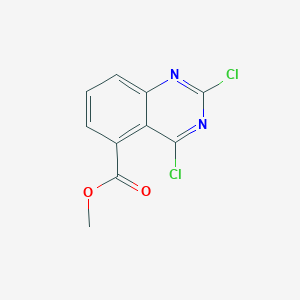

Methyl 2,4-dichloroquinazoline-5-carboxylate is an organic compound characterized by a quinazoline core with two chlorine atoms at positions 2 and 4, and a methyl carboxylate group at position 5. This specific substitution pattern contributes to its distinctive chemical behavior and reactivity profile.

Identification Data

The compound's key identification parameters are listed in Table 1:

| Parameter | Value |

|---|---|

| Chemical Name | Methyl 2,4-dichloroquinazoline-5-carboxylate |

| CAS Registry Number | 152536-24-8 |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |

| Molecular Weight | 257.07 g/mol |

| InChI | InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-3-2-4-6-7(5)8(11)14-10(12)13-6/h2-4H,1H3 |

| InChI Key | BTUGFFKTTXXJHJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C2C(=CC=C1)N=C(N=C2Cl)Cl |

Structural Characteristics

Core Structure

Methyl 2,4-dichloroquinazoline-5-carboxylate features a quinazoline scaffold, which is a bicyclic heterocyclic structure consisting of a benzene ring fused with a pyrimidine ring. This particular derivative has two key substitution patterns that define its reactivity and potential applications: the dichloro substitution at the pyrimidine portion and the carboxylate group at the benzene portion.

Structural Comparison with Related Compounds

The compound is part of a family of substituted quinazolines. It is closely related to other quinazoline derivatives with varying substitution patterns, as outlined in Table 2:

| Compound | CAS Number | Position of Carboxylate | Structural Differences |

|---|---|---|---|

| Methyl 2,4-dichloroquinazoline-5-carboxylate | 152536-24-8 | 5-position | Reference compound |

| Methyl 2,4-dichloroquinazoline-6-carboxylate | 1286330-08-2 | 6-position | Carboxylate at position 6 |

| Methyl 2,4-dichloroquinazoline-7-carboxylate | 174074-89-6 | 7-position | Carboxylate at position 7 |

| Methyl 2,4-dichloroquinazoline-8-carboxylate | 1286330-19-5 | 8-position | Carboxylate at position 8 |

The positioning of the carboxylate group significantly affects the electron distribution within the molecule, which in turn influences its chemical reactivity and potential biological activities. These isomers provide valuable structure-activity relationship data for research applications.

Synthesis Methods

Several synthetic approaches have been reported for the preparation of 2,4-dichloroquinazoline derivatives, which can be adapted for the synthesis of methyl 2,4-dichloroquinazoline-5-carboxylate. These methods typically involve the construction of the quinazoline core followed by appropriate functionalization.

Classical Synthesis Route

A common synthetic pathway involves the cyclization of appropriately substituted anthranilic acid derivatives to form quinazoline-2,4-diones, followed by chlorination. The general procedure involves:

-

Reaction of an appropriately substituted anthranilic acid with urea or potassium cyanate to form the quinazoline-2,4-dione

-

Chlorination of the dione using phosphoryl chloride (POCl₃) or other chlorinating agents to introduce the chlorine atoms at positions 2 and 4

-

Esterification of the carboxylic acid functionality to introduce the methyl carboxylate group

This synthetic pathway provides access to the desired compound in moderate to good yields, depending on the specific reaction conditions employed .

Modern Synthetic Approaches

Recent advances in synthetic methodologies have led to more efficient approaches for preparing 2,4-dichloroquinazoline derivatives. One notable method involves:

"A streamlined process for the synthesis of a highly functionalized quinazoline... The highlights of the synthesis are a telescoped four-step preparation of the key intermediate, a critical aromatic chlorination using NCS and catalytic HCl, a cyclization to a quinazoline dione employing CO₂ and DBU, and a DABCO−MsOH-catalyzed Halex reaction to form the target quinazoline."

This approach represents a significant improvement over classical methods, offering higher yields, fewer steps, and potentially milder reaction conditions.

One-Pot Synthesis

A more recent patent describes an efficient one-pot synthesis of 2,4-dichloroquinazoline derivatives that offers several advantages over previous methods:

"The inventor has carried out the exploration of the chemical synthesis method of 2,4-dichloroquinazoline, obtained a kind of short step, high yield, mild reaction conditions, easy to operate, low cost, suitable for large-scale application Chemical synthesis method."

This method involves the reaction of triphenylphosphine oxide compounds with tertiary amine catalysts and bis(trichloromethyl)carbonate, followed by the addition of o-aminobenzonitrile compounds or 3-(oximino)indoline-2-one compounds. The reaction is carried out at 80-150°C for 1-8 hours, providing an efficient route to various 2,4-dichloroquinazoline derivatives that could be adapted for the synthesis of our target compound .

Chemical Reactivity

Methyl 2,4-dichloroquinazoline-5-carboxylate exhibits distinctive reactivity patterns primarily driven by the presence of the two chlorine atoms at positions 2 and 4 of the quinazoline ring and the carboxylate functionality at position 5.

Nucleophilic Substitution Reactions

The 2 and 4 positions of the quinazoline core bearing chlorine atoms serve as electrophilic centers that readily undergo nucleophilic aromatic substitution reactions. These positions exhibit differential reactivity, with the 4-position generally being more reactive than the 2-position. This allows for regioselective substitution reactions, which can be exploited for the synthesis of various derivatives.

A recent study highlights this differential reactivity: "Regioselective C2 substitution was achieved between sulfonylquinazoline and pyrrolidine in CHCl₃... Interestingly, the C4 substitution was achieved when DMF was used as a solvent in the transformation."

Azide-Tetrazole Equilibrium

An interesting reaction pathway involves the use of azide nucleophiles, which can lead to complex structural rearrangements:

"2-Chloro-4-sulfonylquinazolines undergo functional group swap when treated with an azide nucleophile: 1) the azide replaces the sulfonyl group at the C4 position; 2) the intrinsic azide–tetrazole tautomeric equilibrium directs the nucleofugal sulfinate from the first step to replace chloride at the C2 position."

This unique reactivity can be harnessed for the regioselective modification of the quinazoline scaffold, providing access to novel derivatives with potential biological activities.

Carboxylate Reactivity

The methyl carboxylate group at position 5 provides an additional site for chemical modification. Common transformations include:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification to form alternative esters

-

Amidation to form amide derivatives

-

Reduction to alcohol or aldehyde functionalities

Analytical Methods for Characterization

Various analytical techniques can be employed for the characterization and quality control of methyl 2,4-dichloroquinazoline-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide valuable information about the structural features of the compound. The aromatic protons of the quinazoline ring typically appear in the range of 7.5-9.0 ppm, while the methyl protons of the carboxylate group appear as a singlet around 3.9-4.0 ppm in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups, with characteristic bands for the carboxylate functionality (C=O stretch around 1720-1740 cm⁻¹) and the quinazoline ring system.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of the quinazoline scaffold. The molecular ion peak at m/z 257 (with characteristic chlorine isotope patterns) and fragment ions corresponding to the loss of chlorine or the methyl carboxylate group are typically observed.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and reaction monitoring. The presence of the aromatic system and the carboxylate group allows for UV detection, typically at wavelengths around 254-280 nm.

For example, research indicates that "TLC tracking and monitoring" has been utilized effectively for reaction progress assessment in the synthesis of related compounds .

X-ray Crystallography

X-ray crystallography provides definitive structural confirmation, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique has been successfully applied to related quinazoline derivatives to establish their structures unambiguously .

Comparison with Related Quinazoline Derivatives

Methyl 2,4-dichloroquinazoline-5-carboxylate belongs to a broader family of substituted quinazolines, each with distinct chemical and potential biological properties. A systematic comparison provides insights into structure-property relationships.

Isomeric Methyl Dichloroquinazoline Carboxylates

The positioning of the carboxylate group around the quinazoline ring significantly affects the electronic properties and reactivity patterns of these compounds. As shown in Table 3, various isomers with the carboxylate at different positions have been documented:

| Compound | Position of Carboxylate | CAS Number | Molecular Weight |

|---|---|---|---|

| Methyl 2,4-dichloroquinazoline-5-carboxylate | 5-position | 152536-24-8 | 257.07 g/mol |

| Methyl 2,4-dichloroquinazoline-6-carboxylate | 6-position | 1286330-08-2 | 257.07 g/mol |

| Methyl 2,4-dichloroquinazoline-7-carboxylate | 7-position | 174074-89-6 | 257.07 g/mol |

| Methyl 2,4-dichloroquinazoline-8-carboxylate | 8-position | 1286330-19-5 | 257.07 g/mol |

Comparison with Pyrimidine-Based Analogues

Structurally related compounds based on the pyrimidine ring rather than the quinazoline scaffold show important differences in physical properties and reactivity:

| Compound | Structure Type | Molecular Weight | CAS Number |

|---|---|---|---|

| Methyl 2,4-dichloroquinazoline-5-carboxylate | Quinazoline | 257.07 g/mol | 152536-24-8 |

| Methyl 2,4-dichloropyrimidine-5-carboxylate | Pyrimidine | 221.04 g/mol | 3177-20-6 |

| Methyl 2-chloropyrimidine-5-carboxylate | Pyrimidine | 186.59 g/mol | 287714-35-6 |

| Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | Pyrimidine | 221.04 g/mol | 36745-93-4 |

The quinazoline-based compounds generally exhibit greater lipophilicity and different electronic distributions compared to their pyrimidine-based counterparts, which can translate to distinct biological activities and pharmaceutical properties.

Comparison with Other Halogenated Heterocycles

Expanding the comparison to other halogenated heterocycles provides additional context:

| Compound | Heterocyclic Core | Halogen Pattern | Molecular Weight |

|---|---|---|---|

| Methyl 2,4-dichloroquinazoline-5-carboxylate | Quinazoline | 2,4-dichloro | 257.07 g/mol |

| Methyl 4,6-dichloroquinoline-2-carboxylate | Quinoline | 4,6-dichloro | 256.08 g/mol |

| Methyl 2,4-dichlorobenzoate | Benzene | 2,4-dichloro | 205.04 g/mol |

These structural variations create a rich chemical space for exploration in medicinal chemistry and materials science applications.

Future Research Directions

The unique structural features and reactivity patterns of methyl 2,4-dichloroquinazoline-5-carboxylate suggest several promising avenues for future research.

Structure-Activity Relationship Studies

Systematic modification of the basic scaffold, particularly through nucleophilic substitution of the chlorine atoms and transformation of the carboxylate functionality, could yield valuable structure-activity relationship data for various biological targets. The differential reactivity of the two chlorine positions allows for regioselective functionalization, creating opportunities for the development of diverse chemical libraries.

Development of Synthetic Methodologies

The continued refinement of synthetic approaches to methyl 2,4-dichloroquinazoline-5-carboxylate and related compounds represents an important area for future research. Recent advances in transition metal-catalyzed reactions, flow chemistry, and green chemistry principles could be applied to develop more efficient, sustainable, and scalable synthetic routes.

Medicinal Chemistry Applications

The quinazoline scaffold continues to attract interest in drug discovery efforts across multiple therapeutic areas. Methyl 2,4-dichloroquinazoline-5-carboxylate, with its versatile functionalization points, could serve as a starting point for the development of novel compounds with potential applications in cancer therapy, antimicrobial agents, and other medicinal chemistry domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume